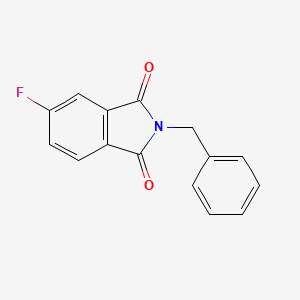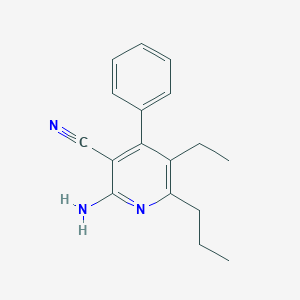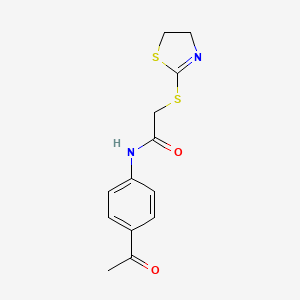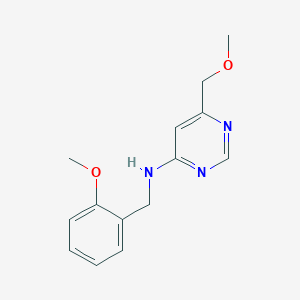
4-bromo-2,6-dimethylphenyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
4-Bromo-2,6-dimethylphenyl pivalate's synthesis involves phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of chain initiators like 2,4,6-trimethylphenol or 4-t-butyl-2,6-dimethylphenol, leading to poly(2,6-dimethyl-1,4-phenylene oxide) with well-defined molecular weights. This process is instrumental in controlling the polymer's molecular weight through the reactivities of the involved compounds and initiators (Percec & Wang, 1991).
Molecular Structure Analysis
The molecular structure of derivatives and intermediates related to 4-bromo-2,6-dimethylphenyl pivalate has been determined through methods like single-crystal X-ray diffraction. These analyses reveal significant contributions of dipolar resonance structures to the electron distribution in molecules, indicating complex molecular interactions and the arrangement of molecules in the crystal (Voss, Buddensiek, & Adiwidjaja, 2019).
Chemical Reactions and Properties
Palladium-catalyzed arylation using pivalic acid as a proton shuttle showcases the compound's role in facilitating high-yielding direct metalation-arylation reactions of unactivated arenes. This exemplifies the compound's chemical reactivity and its potential as a catalyst in organic synthesis (Lafrance & Fagnou, 2006).
Physical Properties Analysis
The physical properties, including molecular weight and structural units, are crucial for understanding the compound's behavior in polymerization and other chemical reactions. The phase transfer catalyzed polymerization technique provides a method to produce polymers with specific end-groups and molecular weights, which are essential for their subsequent applications (Percec & Wang, 1990).
Chemical Properties Analysis
4-Bromo-2,6-dimethylphenyl pivalate's chemical properties, such as its reactivity in phase transfer catalyzed polymerization and its role in the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide), highlight its importance in material science and organic chemistry. Its involvement in creating polymers with defined molecular weights and structural units underscores its versatility and utility in chemical synthesis (Wang & Percec, 1991).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-bromo-2,6-dimethylphenyl) 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-8-6-10(14)7-9(2)11(8)16-12(15)13(3,4)5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKYBJXWSITLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C(C)(C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dimethylphenyl pivalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclohexylmethyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5637103.png)
![2-methyl-3-nitro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B5637119.png)
![N-butyl-N-methyl-3-({[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5637130.png)
![2-phenyl-5-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637132.png)
![1-{[(4-methylphenyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5637134.png)


![8-(3-hydroxy-4-methoxybenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637162.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5637171.png)
![N-[3-(benzoylamino)phenyl]-3-fluorobenzamide](/img/structure/B5637176.png)


![4-anilino-2-[(4-methoxyphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5637212.png)